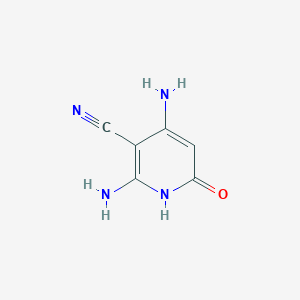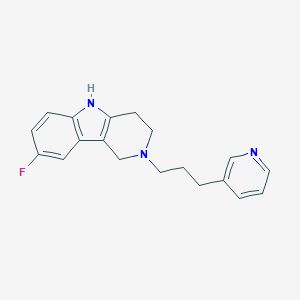
Bis(2,3-dibromosalicyl)fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromosalicyl)fumarate (BDBF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a symmetrical molecule that contains two salicylic acid groups and a fumaric acid moiety. BDBF has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and synthesis methods.
Mecanismo De Acción
The mechanism of action of Bis(2,3-dibromosalicyl)fumarate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. Bis(2,3-dibromosalicyl)fumarate has been shown to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation. It also inhibits the expression of various genes involved in cell cycle regulation and DNA damage repair.
Efectos Bioquímicos Y Fisiológicos
Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2,3-dibromosalicyl)fumarate has several advantages as a potential therapeutic agent, including its potent anti-tumor activity, low toxicity, and high selectivity for cancer cells. However, its use in clinical settings may be limited by its poor solubility and bioavailability. In addition, further studies are needed to evaluate its long-term safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on Bis(2,3-dibromosalicyl)fumarate, including the development of novel synthesis methods to improve yield and purity, the evaluation of its potential therapeutic effects in various disease models, and the investigation of its mechanism of action at the molecular level. Bis(2,3-dibromosalicyl)fumarate may also be studied for its potential use in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, Bis(2,3-dibromosalicyl)fumarate represents a promising area of research with potential applications in various fields, including medicine, chemistry, and materials science.
Métodos De Síntesis
Bis(2,3-dibromosalicyl)fumarate can be synthesized using various methods, including the reaction of fumaric acid with 2,3-dibromosalicylic acid in the presence of a catalyst. The synthesis of Bis(2,3-dibromosalicyl)fumarate is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and solvent. The yield and purity of Bis(2,3-dibromosalicyl)fumarate can be improved by optimizing the reaction parameters.
Aplicaciones Científicas De Investigación
Bis(2,3-dibromosalicyl)fumarate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a catalyst for organic reactions, and a potential therapeutic agent for cancer and other diseases. Bis(2,3-dibromosalicyl)fumarate has been shown to exhibit potent anti-tumor activity in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
106044-07-9 |
|---|---|
Nombre del producto |
Bis(2,3-dibromosalicyl)fumarate |
Fórmula molecular |
C18H14Br4O6-2 |
Peso molecular |
671.9 g/mol |
Nombre IUPAC |
3,4-dibromo-2-[(E)-4-(2,3-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H8Br4O8/c19-9-3-1-7(17(25)26)15(13(9)21)29-11(23)5-6-12(24)30-16-8(18(27)28)2-4-10(20)14(16)22/h1-6H,(H,25,26)(H,27,28)/b6-5+ |
Clave InChI |
UEHRKNCNWDEMQK-UHFFFAOYSA-L |
SMILES isomérico |
C1=CC(=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=CC(=C2Br)Br)C(=O)O)Br)Br |
Sinónimos |
2,3-fumaryl-diaspirin bis(2,3-dibromosalicyl)fumarate PN517 compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




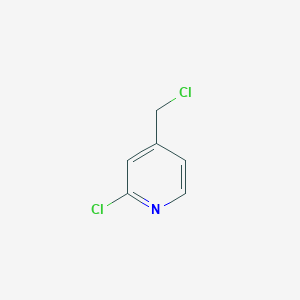
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
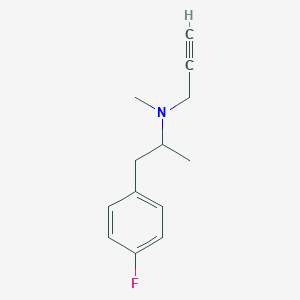
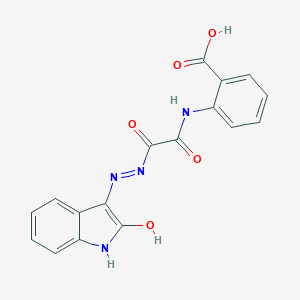
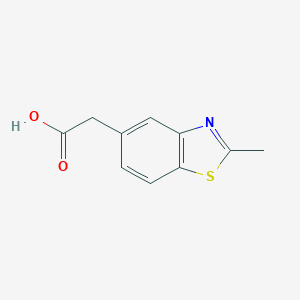

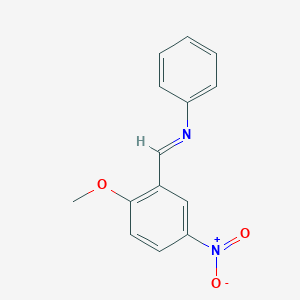

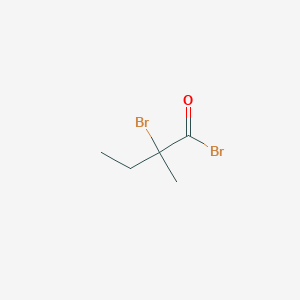
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
